Melibionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

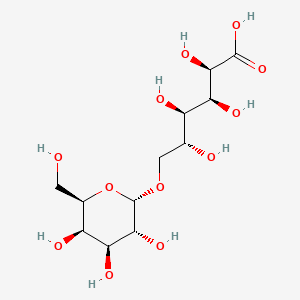

Melibionic acid is a disaccharide consisting alpha-D-galactosyl and D-gluconic acid residues joined by a (1->6)-linkage. It is a carbohydrate acid and a disaccharide. It derives from a melibiose.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies in Virology

Recent studies have highlighted the role of melibionic acid as an alternative energy source for cells infected with viruses, specifically the feline infectious peritonitis virus (FIPV). In an experiment involving CrFK cells, researchers found that this compound utilization was significantly increased in FIPV-infected cells compared to non-infected controls. This suggests that this compound may play a crucial role in the metabolic adaptation of cells during viral infections, potentially influencing viral replication and pathogenesis .

Case Study: FIPV Infection

- Objective: To investigate the metabolic profiling of FIPV-infected cells.

- Findings: Increased utilization of this compound was noted in infected cells, indicating its importance as a carbon source during infection.

- Conclusion: this compound could be targeted for therapeutic strategies against FIPV by disrupting its metabolic pathways .

Microbial Metabolism

This compound has been studied for its role in the metabolism of various microorganisms. For instance, research on Erwinia chrysanthemi demonstrated that this bacterium can assimilate oligosaccharides like sucrose and raffinose, with this compound being a significant metabolite involved in these processes. This highlights the potential of this compound as a substrate for microbial growth and development .

Case Study: Erwinia chrysanthemi

- Objective: To explore the metabolic pathways used by the bacterium.

- Findings: this compound was identified as a key metabolite utilized by the bacteria for energy production.

- Conclusion: Understanding microbial utilization of this compound can inform agricultural practices and biotechnological applications .

Potential Therapeutic Applications

The biochemical properties of this compound suggest potential therapeutic applications, particularly in metabolic disorders or conditions influenced by cellular energy metabolism. The ability of this compound to serve as an alternative energy source could be leveraged in developing treatments for diseases characterized by impaired glucose metabolism.

Case Study: Therapeutic Implications

- Objective: To assess the viability of this compound in therapeutic contexts.

- Findings: Its role as an alternative energy source may provide insights into managing conditions like diabetes or metabolic syndrome.

- Conclusion: Further research is needed to explore its efficacy and safety as a therapeutic agent .

Applications in Cosmeceuticals

This compound's bioactive properties also extend to cosmetic applications. Research indicates that compounds derived from natural sources, including those containing this compound, exhibit skin-beneficial effects such as moisturizing and anti-aging properties. These findings suggest that formulations incorporating this compound could enhance skin health and appearance.

Case Study: Cosmeceutical Formulations

- Objective: To evaluate the effectiveness of macroalgae extracts containing this compound in skincare products.

- Findings: Studies reported significant improvements in skin hydration and barrier function when using formulations with bioactive compounds derived from macroalgae.

- Conclusion: this compound could be a valuable ingredient in developing effective skincare products .

Summary Table of Applications

| Application Area | Key Findings | Implications |

|---|---|---|

| Virology | Increased utilization in FIPV-infected cells | Potential target for antiviral therapies |

| Microbial Metabolism | Key metabolite for Erwinia chrysanthemi | Informing agricultural practices |

| Therapeutics | Alternative energy source for metabolic disorders | Development of new treatment strategies |

| Cosmeceuticals | Enhances skin hydration and barrier function | Effective ingredient for skincare formulations |

Eigenschaften

CAS-Nummer |

21675-38-7 |

|---|---|

Molekularformel |

C12H22O12 |

Molekulargewicht |

358.3 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C12H22O12/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,12+/m1/s1 |

InChI-Schlüssel |

MUUBPEHTAPZMCA-RQPDCMAESA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)O)O)O)O)O)O)O)O)O |

Synonyme |

melibionic acid potassium melibionate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.